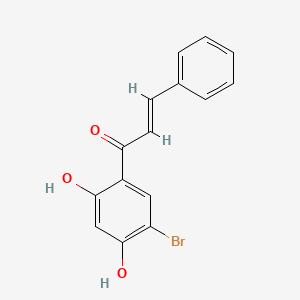
2',4'-Dihydroxy-5'-bromochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dihydroxy-5’-bromochalcone is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-5’-bromochalcone can be synthesized through an aldol condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 5-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature. The product is then isolated by filtration and purified through recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for 2’,4’-Dihydroxy-5’-bromochalcone are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dihydroxy-5’-bromochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in spectrophotometric analysis for detecting metal ions like cobalt and manganese.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies.
Medicine: Potential therapeutic applications due to its biological activities, including anti-cancer properties.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in pharmaceutical production.
Mecanismo De Acción
The mechanism of action of 2’,4’-Dihydroxy-5’-bromochalcone involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. It can inhibit enzymes involved in the production of reactive oxygen species and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2’,4’-Dihydroxychalcone: Lacks the bromine atom, which may result in different biological activities.
5’-Bromo-2’,4’-dihydroxychalcone: Similar structure but with variations in the position of the bromine atom.
2’,4’-Dihydroxy-3’-methoxychalcone: Contains a methoxy group instead of a bromine atom, leading to different chemical properties.
Uniqueness
2’,4’-Dihydroxy-5’-bromochalcone is unique due to the presence of both hydroxyl and bromine substituents, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Propiedades
Número CAS |
78080-69-0 |
|---|---|
Fórmula molecular |
C15H11BrO3 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO3/c16-12-8-11(14(18)9-15(12)19)13(17)7-6-10-4-2-1-3-5-10/h1-9,18-19H/b7-6+ |
Clave InChI |
FYLRKWMCNOXBKR-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


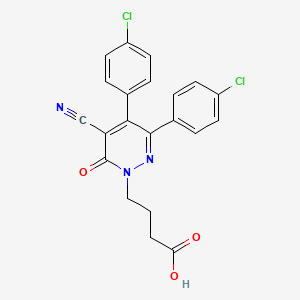
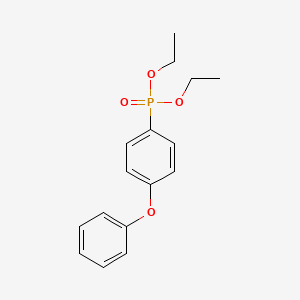
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)


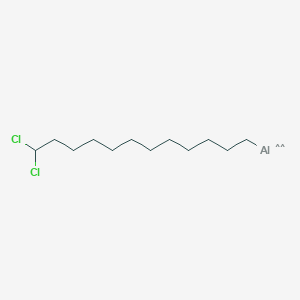
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
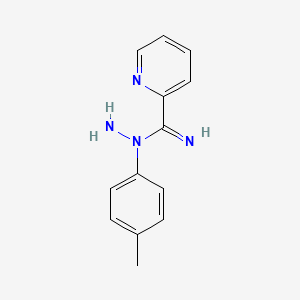

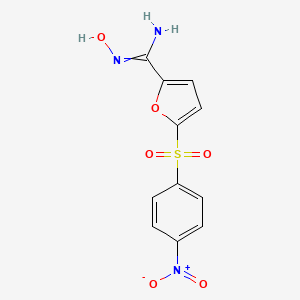
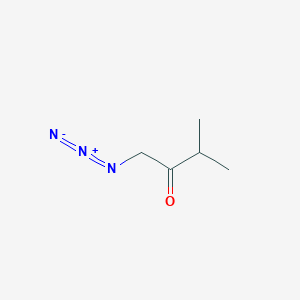

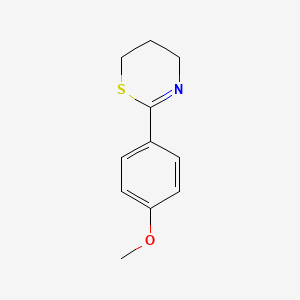
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
